molecular formula C12H22N2O4 B14742887 5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione CAS No. 5469-88-5

5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione

Cat. No.: B14742887
CAS No.: 5469-88-5
M. Wt: 258.31 g/mol
InChI Key: NFYNGRHFYLMKFE-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a dimethoxymethyl group at the 5-position, a methyl group at the 3-position, and a pentyl group at the 5-position of the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione typically involves the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced by reacting the imidazolidine derivative with dimethoxymethane in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis of Intermediates: Large quantities of the starting materials and intermediates are synthesized and purified.

    Catalytic Reactions: Catalysts are used to enhance the efficiency and selectivity of the reactions.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halides, alkylating agents, and acylating agents.

Major Products

    Oxidation Products: Hydroxylated derivatives and oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted imidazolidine derivatives.

Scientific Research Applications

5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.

    Dimethoxymethane: A simple ether with applications in organic synthesis.

Uniqueness

5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxymethyl group, a methyl group, and a pentyl group on the imidazolidine ring sets it apart from other similar compounds.

Properties

CAS No.

5469-88-5

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

5-(dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione

InChI

InChI=1S/C12H22N2O4/c1-5-6-7-8-12(10(17-3)18-4)9(15)14(2)11(16)13-12/h10H,5-8H2,1-4H3,(H,13,16)

InChI Key

NFYNGRHFYLMKFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(=O)N(C(=O)N1)C)C(OC)OC

Origin of Product

United States

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